



## Exploratory Studies of L803 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L803     |           |
| Cat. No.:            | B1496992 | Get Quote |

Executive Summary: The designation "L803" in cancer research is ambiguous and primarily refers to two distinct investigational compounds: L803-mts, a peptide-based inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and ALT-803/N-803 (Anktiva), an Interleukin-15 (IL-15) superagonist complex. While both have been explored for their anti-cancer properties, ALT-803/N-803 has a significantly more extensive portfolio of preclinical and clinical research, culminating in FDA approval for a specific oncology indication. This guide provides an in-depth technical overview of the exploratory studies for both compounds, with a primary focus on the more clinically advanced ALT-803/N-803.

### Section 1: L803-mts - A GSK-3 Inhibitor

**L803**-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1] Its mechanism of action in cancer is centered on the multifaceted role of GSK-3 in cellular signaling pathways that govern cell proliferation, survival, and differentiation.

### **Mechanism of Action**

GSK-3 is a serine/threonine kinase that is often dysregulated in various cancers.[2] It is a key component of multiple signaling pathways, including the Wnt/ $\beta$ -catenin and PI3K/Akt pathways. [2][3] Inhibition of GSK-3 by **L803**-mts is hypothesized to suppress tumor growth by stabilizing proteins that are normally targeted for degradation by GSK-3, such as the cell cycle regulator C/EBP $\alpha$ , leading to a reduction in the expression of proliferation-associated factors like E2F1. [4][5]



#### **Preclinical Studies**

The primary focus of **L803**-mts in cancer research has been in prostate cancer models.

Table 1: Preclinical Efficacy of L803-mts in Prostate Cancer Models

| Model System                                                                                                             | Treatment         | Key Findings                                          | Reference |
|--------------------------------------------------------------------------------------------------------------------------|-------------------|-------------------------------------------------------|-----------|
| TRAMP Mice                                                                                                               | L803-mts          | Reduced incidence and tumor burden in prostate lobes. | [5]       |
| Significantly reduced BrdU incorporation in prostatic intraepithelial neoplasia (PIN) and prostate cancer (PCa) tissues. | [4][6]            |                                                       |           |
| PC-3 Prostate Cancer<br>Cells                                                                                            | L803-mts (100 μM) | Increased protein stability of C/EBPα.                | [7]       |

## **Experimental Protocols**

Prostate Cancer Xenograft and TRAMP Mouse Models[4][5][7]

- Cell Lines: Human prostate cancer cell lines PC-3 and C4-2 were used for xenograft studies.
- Animal Models:
  - Xenograft Model: 2 x 10<sup>6</sup> PC-3 or C4-2 cells were subcutaneously inoculated into the rear flank of 6-week-old nude mice.
  - TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice, which spontaneously develop prostate cancer, were used to assess the effect of GSK-3 inhibitors on tumor development.
- Treatment Regimen:



- For the TRAMP model, at 10 weeks of age, mice were treated with **L803**-mts.
- Endpoint Analysis:
  - Tumor development and growth (xenografts) or tumor incidence and burden (TRAMP) were monitored.
  - Cell proliferation was assessed by immunohistochemistry for Ki-67 and BrdU incorporation.
  - o Protein expression and stability were analyzed by Western blotting.

## **Signaling Pathway**



Click to download full resolution via product page



L803-mts Mechanism of Action

# Section 2: ALT-803/N-803 (Anktiva) - An IL-15 Superagonist

ALT-803, also known as N-803 and commercially as Anktiva, is an IL-15 superagonist complex. It consists of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.[8] This complex exhibits enhanced biological activity and a longer serum half-life compared to recombinant human IL-15. ALT-803/N-803 has undergone extensive preclinical and clinical development in various cancers, leading to its approval by the U.S. Food and Drug Administration (FDA) in combination with Bacillus Calmette-Guérin (BCG) for the treatment of BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).

#### **Mechanism of Action**

Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor immune response.[9][10] ALT-803/N-803 enhances the body's innate and adaptive anti-cancer immunity by potently stimulating these lymphocyte populations.[11] The complex binds to the IL-2/IL-15 receptor  $\beta\gamma$  subunits on NK and T cells, triggering downstream signaling cascades, primarily through the JAK/STAT pathway, leading to increased cytotoxicity and cytokine production.[9][12]

### **Preclinical Studies**

ALT-803/N-803 has demonstrated significant anti-tumor activity in a wide range of preclinical models.

Table 2: Preclinical Efficacy of ALT-803/N-803 in Various Cancer Models



| Model System Treatment                   |                                                                              | Key Findings                                                                                   | Reference |
|------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| Human PBMCs (in vitro)                   | ALT-803 (0.5 nM)                                                             | Increased CD8+ T cell<br>counts by 3.0-fold and<br>NK cell counts by 2.8-<br>fold over 7 days. | [8]       |
| ALT-803 (0.01 nM)                        | Promoted granzyme B<br>and perforin<br>expression in NK and<br>CD8+ T cells. | [8]                                                                                            |           |
| B16F10 Melanoma<br>(mice)                | ALT-803 (0.2 mg/kg)                                                          | Significantly reduced tumor volume compared to IL-15.                                          | [13]      |
| CT26 Colon<br>Carcinoma (mice)           | ALT-803 (0.2 mg/kg)                                                          | Significantly improved survival compared to IL-15.                                             | [13]      |
| GL261-luc<br>Glioblastoma (mice)         | ALT-803                                                                      | Prolonged survival and induced long-term immune memory.                                        | [14]      |
| Carcinogen-induced Bladder Cancer (rats) | Intravesical ALT-803 +<br>BCG                                                | Reduced tumor<br>burden by 46%<br>compared to control.                                         | [15]      |
| Intravesical ALT-803<br>alone            | Reduced tumor<br>burden by 35%<br>compared to control.                       | [15]                                                                                           |           |

## **Clinical Studies**

The most significant clinical development of N-803 has been in non-muscle invasive bladder cancer.

Table 3: Key Clinical Trial Results for N-803 in BCG-Unresponsive NMIBC (QUILT 3.032 Trial)



| Patient<br>Cohort             | Treatmen<br>t  | Number<br>of<br>Patients | Complete<br>Respons<br>e (CR)<br>Rate     | Median Duration of Respons e | Cystecto<br>my-Free<br>Rate at 12<br>months | Referenc<br>e |
|-------------------------------|----------------|--------------------------|-------------------------------------------|------------------------------|---------------------------------------------|---------------|
| Carcinoma<br>in situ<br>(CIS) | N-803 +<br>BCG | 83                       | 71%                                       | 24.1<br>months               | 89%                                         | [16][17][18]  |
| Papillary<br>Disease          | N-803 +<br>BCG | 77                       | 57%<br>(disease-<br>free at 12<br>months) | -                            | 95%                                         | [16][17][18]  |

## **Experimental Protocols**

QUILT 3.032 Clinical Trial Protocol for BCG-Unresponsive NMIBC[18][19]

- Patient Population: Adult patients with histologically confirmed BCG-unresponsive, highgrade NMIBC with carcinoma in situ (CIS) with or without Ta/T1 papillary disease.
- Treatment Regimen:
  - Induction Phase: Intravesical administration of 400 μg N-803 plus 50 mg BCG weekly for 6 weeks.
  - Maintenance Phase: Continued treatment for responders.
- Primary Endpoints:
  - CIS Cohort (Cohort A): Incidence of complete response (CR) at any time.
  - Papillary Cohort (Cohort B): Disease-free rate (DFS) at 12 months.
- Response Assessment: Cystoscopy, cytology, and biopsy at 3 months and subsequent time points.



#### In Vitro NK Cell Activation Assay[12][20]

- Effector Cells: Purified human NK cells from peripheral blood mononuclear cells (PBMCs).
- Target Cells: Cancer cell lines (e.g., K562, Cal27).
- Stimulation: NK cells were stimulated with varying concentrations of ALT-803 for 20-24 hours.
- Analysis:
  - Cytotoxicity: Assessed using flow-based cytotoxicity assays.
  - Activation Markers: Expression of CD69, perforin, and granzyme B measured by flow cytometry.
  - Cytokine Secretion: Levels of IFN-y and other cytokines in the culture supernatant measured by ELISA or cytometric bead array.

## **Signaling Pathway and Experimental Workflow**







Click to download full resolution via product page

ALT-803/N-803 Signaling and Workflow

## Conclusion



The exploratory studies of compounds referred to as "L803" have led down two distinct paths in cancer research. L803-mts, a GSK-3 inhibitor, has shown promise in preclinical prostate cancer models, but its clinical development is not as advanced. In contrast, ALT-803/N-803 (Anktiva), an IL-15 superagonist, has demonstrated robust preclinical efficacy across multiple tumor types and has achieved significant clinical success, particularly in non-muscle invasive bladder cancer, leading to its FDA approval. This technical guide highlights the mechanisms, preclinical data, clinical outcomes, and experimental approaches for both compounds, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Glycogen Synthase Kinase-3: A Potential Preventive Target for Prostate Cancer Management PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | ALT-803 in the treatment of non-muscle-invasive bladder cancer: Preclinical and clinical evidence and translational potential [frontiersin.org]
- 9. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-15 biology and its therapeutic implications in cancer PMC [pmc.ncbi.nlm.nih.gov]



- 11. cancernetwork.com [cancernetwork.com]
- 12. An IL-15-based superagonist ALT-803 enhances the NK cell response to cetuximabtreated squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic administration of IL-15 superagonist complex ALT-803 leads to long-term survival and durable antitumor immune response in a murine glioblastoma model PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravesical ALT-803 and BCG Treatment Reduces Tumor Burden in a Carcinogen Induced Bladder Cancer Rat Model; a Role for Cytokine Production and NK Cell Expansion | PLOS One [journals.plos.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Final clinical results of pivotal trial of IL-15RaFc superagonist N-803 with BCG in bcg-unresponsive non-muscle invasive bladder cancer (NMIBC) cis and papillary cohorts UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Exploratory Studies of L803 in Cancer Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496992#exploratory-studies-of-l803-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com